molecular formula C15H10ClFO2 B12343367 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid

Cat. No.: B12343367
M. Wt: 276.69 g/mol
InChI Key: CDSOETPFPCFBHL-ZROIWOOFSA-N
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Description

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with malonic acid in the presence of a base such as pyridine or piperidine to form the corresponding cinnamic acid derivatives.

    Purification: The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-(4-bromophenyl)prop-2-enoic Acid: Similar structure but with a bromine atom instead of a fluorine atom.

    3-(4-chlorophenyl)-2-(4-methylphenyl)prop-2-enoic Acid: Similar structure but with a methyl group instead of a fluorine atom.

    3-(4-chlorophenyl)-2-(4-nitrophenyl)prop-2-enoic Acid: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical properties and reactivity

Biological Activity

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid, also known as a halogenated chalcone, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound belongs to the class of chalcones, characterized by an α,β-unsaturated carbonyl system linked to two aromatic rings. The presence of chlorine and fluorine substituents enhances its reactivity and biological properties.

Synthesis : The compound is typically synthesized via the Claisen-Schmidt condensation reaction. The process involves the reaction of 4-chlorobenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide in ethanol. This method allows for the production of high-purity compounds suitable for biological testing .

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor, interacting with nucleophiles in biological systems. This interaction can inhibit various enzymes and proteins involved in critical pathways such as inflammation, cell proliferation, and microbial growth. The halogen atoms increase lipophilicity, facilitating cell membrane penetration .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism often involves the disruption of microbial cell membranes and inhibition of key metabolic processes.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. It modulates pathways such as NF-κB and MAPK, which are crucial in inflammatory responses .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell growth. It has shown promise in preclinical models by inducing apoptosis and inhibiting proliferation through various signaling pathways, including those mediated by EGFR .

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity
This compoundChemical StructureAntimicrobial, anti-inflammatory, anticancer
(E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-oneSimilar structure with methoxy groupAnticancer activity
4,4’-DichlorobenzophenoneLacks α,β-unsaturated carbonylLimited biological activity

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics .
  • Anti-inflammatory Mechanism : A recent investigation into its anti-inflammatory effects revealed that treatment with this compound reduced TNF-α levels in human endothelial cells by inhibiting the NF-κB pathway .
  • Cancer Cell Proliferation : In vitro studies on breast cancer cell lines showed that this compound inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis through caspase activation .

Properties

Molecular Formula

C15H10ClFO2

Molecular Weight

276.69 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10ClFO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)/b14-9-

InChI Key

CDSOETPFPCFBHL-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C2=CC=C(C=C2)F)\C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)F)C(=O)O)Cl

Origin of Product

United States

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